4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate
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Overview
Description
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate typically involves esterification reactions. One common method is the reaction of maleic anhydride with tert-butyl alcohol and methanol under acidic conditions to form the desired ester. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-O-tert-butyl 1-O-methyl (2S)-2-[[(5-amino-2-methoxybenzoyl)amino]methyl]butanedioate
- 4-O-tert-butyl 1-O-methyl (2S)-2-[[[5-(diethylamino)-2-methoxybenzoyl]amino]methyl]butanedioate
Uniqueness
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate is unique due to its specific structural configuration and the presence of both tert-butyl and methyl ester groups
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5- |
InChI Key |
LEKWCGTZPGQABT-WAYWQWQTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC |
Origin of Product |
United States |
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